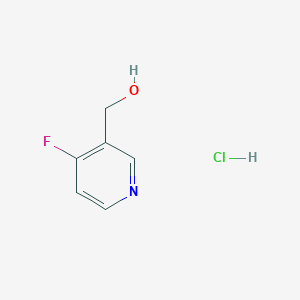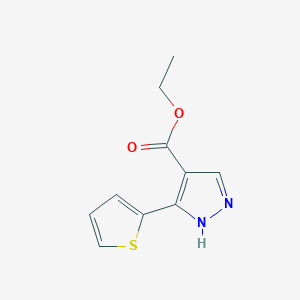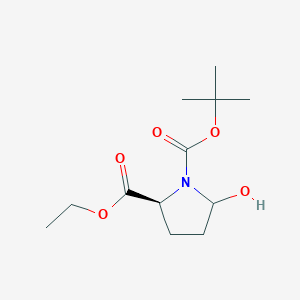
(4-Fluoropyridin-3-yl)methanol hydrochloride
Übersicht
Beschreibung
“(4-Fluoropyridin-3-yl)methanol hydrochloride” is a chemical compound with the molecular formula C6H7ClFNO. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 4-position with a fluorine atom and at the 3-position with a methanol group .
Molecular Structure Analysis
The molecular structure of “(4-Fluoropyridin-3-yl)methanol hydrochloride” would be based on the pyridine ring, with the fluorine atom and the methanol group attached at the 4- and 3-positions, respectively . The presence of the fluorine atom, a strong electron-withdrawing group, would likely affect the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions of “(4-Fluoropyridin-3-yl)methanol hydrochloride” would depend on its structure and the conditions of the reaction. Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the strong C-F bond . The methanol group could potentially undergo reactions such as oxidation or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Fluoropyridin-3-yl)methanol hydrochloride” would be influenced by its molecular structure. For example, the presence of the fluorine atom and the methanol group could affect its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
1. Reactions with Other Chemicals
(4-Fluoropyridin-3-yl)methanol hydrochloride is involved in various chemical reactions, showcasing its reactivity. For instance, a study by Stavber and Zupan (1990) found that pyridine, a related compound, reacts with CsSO4F to produce a mix of products like 2-fluoropyridine and 2-pyridyl fluorosulphonate, depending on the solvent used (Stavber & Zupan, 1990).
2. Infrared Spectroscopy Studies
(4-Fluoropyridin-3-yl)methanol hydrochloride has been used in infrared spectroscopy studies. Nibu, Marui, and Shimada (2006) observed the electronic and infrared spectra of 2-fluoropyridine-methanol clusters, providing insights into the structure of hydrogen-bonded clusters of 2-fluoropyridine with methanol (Nibu, Marui, & Shimada, 2006).
3. Synthesis of Complex Compounds
This chemical plays a role in synthesizing complex compounds. Schäffler, Müller, and Maas (2006) used similar compounds in the preparation of diruthenium(2+) core complexes, indicating its utility in synthesizing novel coordination dimers (Schäffler, Müller, & Maas, 2006).
4. Catalytic Reactions
It also finds applications in catalytic reactions. Zhao et al. (2020) demonstrated its use in the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate and N-heteroarylmethyl-N-2,2-difluoroethan-1-amine, leading to the synthesis of novel compounds (Zhao et al., 2020).
5. Spectral Characterization in Pharmaceuticals
This compound is also significant in the spectral characterization of pharmaceuticals. Munigela et al. (2008) used spectral data including 2D-NMR and mass spectrometry to characterize impurities in paroxetine hydrochloride hemihydrate, demonstrating its utility in pharmaceutical analysis (Munigela et al., 2008).
6. Studying Weak Interactions
Choudhury et al. (2002) investigated weak interactions involving organic fluorine, including compounds similar to (4-Fluoropyridin-3-yl)methanol hydrochloride. This research highlights its relevance in understanding molecular interactions (Choudhury et al., 2002).
Safety and Hazards
The safety and hazards of “(4-Fluoropyridin-3-yl)methanol hydrochloride” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety measures. According to the available information, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
The future directions for the study and use of “(4-Fluoropyridin-3-yl)methanol hydrochloride” would depend on its properties and potential applications. Fluorinated pyridines have found use in various fields, including pharmaceuticals and agrochemicals, due to their unique properties . Therefore, “(4-Fluoropyridin-3-yl)methanol hydrochloride” could potentially have interesting applications in these areas.
Eigenschaften
IUPAC Name |
(4-fluoropyridin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJHKCUXCOOXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoropyridin-3-yl)methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3113214.png)









![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B3113279.png)
![tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/structure/B3113286.png)
![Tert-butyl 4-[(5-bromopyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B3113295.png)
